Superior Antileishmanial Potency with Lower Cytotoxicity vs. Reference Drug Amphotericin B
A series of aurone derivatives demonstrated potent antileishmanial activity. The most active compound, an aurone with a 2'-methoxy group (compound 4i), exhibited an IC50 of 1.3 ± 0.1 μM against the intracellular amastigote form of Leishmania infantum. This activity was comparable to the reference drug Amphotericin B, but with a significantly higher selectivity index, indicating lower cytotoxicity against human THP1-differentiated macrophages [1].
| Evidence Dimension | Antiparasitic activity (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 1.3 ± 0.1 μM (compound 4i) |
| Comparator Or Baseline | Amphotericin B (IC50 value not explicitly stated in snippet, but activity is comparable; selectivity index is higher for aurone) |
| Quantified Difference | Comparable IC50 with significantly higher selectivity index for the aurone derivative. |
| Conditions | In vitro assay against intracellular amastigotes of L. infantum, with cytotoxicity measured in THP1-differentiated macrophages. |
Why This Matters
For researchers developing antileishmanial therapies, this data demonstrates that specific aurone derivatives can match the potency of a clinical gold standard while offering a potentially better safety profile, a key criterion for lead compound selection.
- [1] Roussaki, M., et al. (2014). Aurones: a promising heterocyclic scaffold for the development of potent antileishmanial agents. European Journal of Medicinal Chemistry, 85, 51-59. View Source
